molecular formula C75H124N20O25 B13925274 Transcriptional Intermediary Factor 2 (TIF2) (740-753)

Transcriptional Intermediary Factor 2 (TIF2) (740-753)

货号: B13925274
分子量: 1705.9 g/mol
InChI 键: FNFUSBMZPWJOIV-BCWLCSANSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Transcriptional Intermediary Factor 2 (TIF2) (740-753) is a synthetic 14-amino acid peptide corresponding to residues 740–753 of the full-length TIF2 protein (also known as GRIP1 or SRC-2), a member of the p160/SRC family of nuclear receptor coactivators . The peptide sequence is H2N-KENALLRYLLDKDD-COOH (lysine-glutamine-asparagine-alanine-leucine-leucine-arginine-tyrosine-leucine-leucine-aspartic acid-lysine-aspartic acid-aspartic acid) with a molecular weight of 1705.93 g/mol and CAS number 359821-54-8 .

准备方法

Preparation Methods of TIF2 (740-753)

Chemical Synthesis of TIF2 (740-753)

The primary method to prepare the TIF2 (740-753) peptide is solid-phase peptide synthesis (SPPS) , a widely used technique for synthesizing peptides with precise amino acid sequences. This method involves sequential addition of protected amino acids to a growing chain anchored to a solid resin, followed by cleavage and purification.

  • Stepwise process:

    • Loading of the first amino acid onto the resin.
    • Repeated cycles of deprotection and coupling of subsequent amino acids corresponding to residues 740 to 753.
    • Final cleavage of the peptide from the resin using trifluoroacetic acid (TFA) or similar reagents.
    • Purification by high-performance liquid chromatography (HPLC) to achieve high purity.
  • Advantages:

    • High control over sequence fidelity.
    • Suitable for peptides up to ~50 amino acids, making it ideal for the 14-residue TIF2 (740-753).
    • Amenable to isotopic labeling or modifications if needed for structural studies.

Recombinant Expression and Purification

Although TIF2 (740-753) is a short peptide, recombinant expression strategies can be employed for larger fusion proteins containing this domain or for producing isotope-labeled peptides for NMR or crystallography.

  • Expression host: Escherichia coli is commonly used.
  • Fusion tags: To enhance solubility and facilitate purification, fusion partners such as glutathione S-transferase (GST) or maltose-binding protein (MBP) are used.
  • Cleavage: The peptide is released from the fusion partner via site-specific proteases.
  • Purification: Affinity chromatography followed by reverse-phase HPLC.

Preparation of Soluble Complexes with Nuclear Receptors

According to structural studies, TIF2 (740-753) can be prepared as a soluble complex with nuclear receptor ligand-binding domains (LBDs), such as the glucocorticoid receptor (GR) LBD, for crystallographic analysis.

  • Protocol highlights:
    • Expression of receptor LBD in bacterial systems at low temperature (e.g., 18 °C) to enhance folding.
    • Use of ligands such as fluticasone propionate to stabilize the receptor LBD.
    • Incubation of purified receptor LBD with synthetic TIF2 (740-753) peptide to form a stable complex.
    • Purification of the complex via immobilized metal affinity chromatography (IMAC) exploiting His-tags on the receptor LBD.
    • Further purification by size-exclusion chromatography to isolate the receptor-peptide complex.

This approach was detailed in crystallographic studies revealing the interaction of TIF2 (740-753) with steroid receptor ligand-binding domains, providing insights into receptor activation mechanisms.

Analytical Data and Characterization

Parameter Data/Methodology Notes
Molecular Weight 1705.932 Da Calculated from amino acid composition
Chemical Formula C75H124N20O25 Confirmed by elemental analysis
Purity >95% (by HPLC) Required for biological assays
Storage Conditions Powder: -20°C for up to 3 years In solvent: -80°C for 1 year
Structural Confirmation Mass spectrometry, NMR, Circular Dichroism (CD) Confirms sequence and folding
Complex Formation Verified by size-exclusion chromatography (SEC) With nuclear receptor LBD and ligand

Research Findings on Preparation and Functional Implications

Structural Insights from Crystallography

The TIF2 (740-753) peptide has been co-crystallized with nuclear receptor ligand-binding domains, such as the glucocorticoid receptor LBD bound to fluticasone propionate. This complex revealed:

  • An expanded ligand-binding pocket in the receptor accommodating the peptide.
  • Specific interactions between TIF2 residues and receptor surfaces that stabilize the active conformation.
  • The peptide acts as a coactivator by facilitating receptor conformational changes necessary for transcriptional activation.

Functional Role in Nuclear Receptor Modulation

TIF2 (740-753) is critical for recruitment of transcriptional machinery by nuclear receptors. Its preparation as a pure, well-characterized peptide allows:

  • Biochemical assays to quantify coactivator binding affinities.
  • Structural studies to design receptor modulators targeting coactivator interfaces.
  • Development of therapeutic agents modulating steroid receptor activity in diseases like cancer and inflammation.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Solid-Phase Peptide Synthesis (SPPS) Sequential chemical synthesis on resin High purity, sequence control, scalable Requires specialized equipment
Recombinant Expression Fusion protein expression in E. coli Suitable for isotope labeling, large scale Peptide cleavage needed, lower yield
Complex Formation with Receptor LBD Co-incubation with purified receptor and ligand Enables structural studies, functional assays Requires purified receptor protein

化学反应分析

Types of Reactions

Transcriptional Intermediary Factor 2 (TIF2) (740-753) primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the desired peptide sequence, Transcriptional Intermediary Factor 2 (TIF2) (740-753), with potential modifications depending on the specific reactions conducted .

科学研究应用

Transcriptional Intermediary Factor 2 (TIF2) (740-753) is a peptide composed of 14 amino acids that corresponds to the residue range 740-753 of the TIF-2 protein . It functions as a TIF-2 coactivator peptide . TIF2 (740-753) is a nuclear receptor (NR) box B3 region of the p160 co-activator Transcriptional Intermediary Factor 2 (TIF2) peptide, a LXXLL motif . The activation function 2/ligand-dependent interaction between nuclear receptors and their co-regulators is mediated by a short consensus motif nuclear receptor box .

Transcriptional Intermediary Factor 2 (TIF2) (740-753) is a TIF-2 coactivator peptide composed of 14 amino acids and covers the residue range 740-753 of TIF-2 protein .

Role in Androgen Receptor Modulation

TIF2 impacts the activation function 2 (AF2) of the androgen receptor (AR) . It has been shown that weaker T-dependent FXXLF and LXXLL motif binding at the AR AF2 surface causes T to be a less effective androgen than dihydrotestosterone (DHT) . However, T can mimic DHT's activity through an AR helix-10 H874Y prostate cancer mutation. This mutation leads to a new hydrogen bonding scheme that enhances AF2 binding of FXXLF and LXXLL motifs .

Study of Coactivator Interactions

The interaction between estrogen receptor alpha and the NR box regions of the p160 coactivator TIF2 has been characterized to understand the structural basis of motif recognition . The results highlight potential difficulties in interpretation of protein-protein interactions based on co-crystal structures using short peptide motifs .

Genetic Disruption of TIF2

作用机制

相似化合物的比较

Key Functional Roles:

  • Coactivator Function : TIF2 (740-753) facilitates transcriptional activation by bridging nuclear receptors (e.g., androgen receptor, vitamin D receptor) and chromatin-modifying enzymes like histone acetyltransferases .
  • Chromatin Remodeling : It enhances ligand-dependent gene expression by recruiting secondary coactivators, such as CBP/p300, to modify chromatin structure .
  • Disease Relevance : Dysregulation of TIF2 is implicated in cancers (e.g., prostate cancer) and metabolic disorders due to its role in steroid hormone signaling .

Comparison with Other Coactivator Peptides

SRC Family Peptides (e.g., SRC1, SRC3) :

  • Structural Similarity : TIF2 belongs to the p160/SRC family, sharing conserved nuclear receptor interaction domains (LXXLL motifs) with SRC1 and SRC3 . However, TIF2 (740-753) specifically spans residues outside these motifs, suggesting unique interaction surfaces.
  • Functional Divergence : Unlike full-length SRC proteins, the TIF2 (740-753) peptide lacks the C-terminal activation domain required for recruiting secondary coactivators, limiting its standalone activity to specific binding assays .

TIF2-BAP Fusion Protein :

  • Used in studies to assess ligand-independent interactions between nuclear receptors (e.g., hVDR) and coactivators . Unlike the synthetic TIF2 (740-753) peptide, this fusion protein includes bacterial alkaline phosphatase (BAP) for enzymatic detection, enabling quantitative assays of coactivator-receptor binding .

Comparison with Non-Coactivator Peptides

YM44781 :

  • A non-peptide tachykinin receptor antagonist targeting NK1 and NK2 receptors .

PPACK (D-Phe-Pro-Arg chloromethylketone) :

  • A synthetic thrombin inhibitor that irreversibly binds the enzyme’s active site (Ki = 0.24 nM) . While both PPACK and TIF2 (740-753) are short peptides, their mechanisms diverge: PPACK inhibits enzymatic activity, whereas TIF2 (740-753) facilitates protein-protein interactions.

Comparative Data Table

Compound Structure Molecular Weight (g/mol) Function Key Applications
TIF2 (740-753) 14-amino acid peptide 1705.93 Coactivator for nuclear receptors Transcriptional assays, drug screening
SRC1 (LXXLL motif) ~1400 amino acids ~160,000 Full-length coactivator Chromatin remodeling studies
YM44781 Non-peptide small molecule ~500 Tachykinin receptor antagonist Neuropharmacology
PPACK Tripeptide (D-Phe-Pro-Arg) ~600 Thrombin inhibitor Coagulation studies

Research Findings and Limitations

  • TIF2 (740-753) in Binding Assays : Demonstrates high affinity for nuclear receptors (e.g., hVDR), with heavy metals like cadmium and Pb²⁺ enhancing its ligand-independent binding by 3–4 fold .
  • Lack of Direct Comparators: No evidence explicitly compares TIF2 (740-753) with other coactivator-derived peptides. Most studies focus on full-length proteins (e.g., SRC1, TIF2) or non-peptide molecules .
  • Technical Challenges : The peptide’s short length limits its utility in recapitulating full-length TIF2 functions, such as chromatin remodeling, which requires multi-domain interactions .

生物活性

Transcriptional Intermediary Factor 2 (TIF2), also known as GRIP1 or NCOA2, is a nuclear receptor coactivator that plays a crucial role in regulating gene expression. The peptide TIF2 (740-753) is a specific segment of this protein, encompassing 14 amino acids that are essential for its biological activity and interaction with various nuclear receptors, particularly the androgen receptor (AR).

TIF2 enhances the transcriptional activity of nuclear receptors by facilitating the recruitment of additional coactivators and the basal transcription machinery. It interacts with the activation functions of nuclear receptors, particularly the activation function 2 (AF2) domain, which is critical for the receptor's ability to bind to DNA and initiate transcription.

  • Coactivator Function : TIF2 acts as a bridge between nuclear receptors and the transcriptional machinery, enhancing the expression of target genes in response to hormonal signals.
  • Interaction with Androgen Receptor : Studies have shown that TIF2 significantly enhances AR-mediated transcriptional activity. This is particularly relevant in prostate cancer, where AR signaling is often dysregulated.

Research Findings

Research has demonstrated that TIF2 plays a significant role in various biological processes, including embryogenesis and hematopoiesis. For instance, in zebrafish models, TIF2 has been implicated in primitive hematopoiesis, indicating its importance in developmental biology .

Case Studies

  • Androgen Receptor Activation :
    • A study highlighted that TIF2 enhances AR activity by stabilizing its interaction with coactivators such as p160 family members. This stabilization is crucial for AR's role in mediating androgen-dependent gene expression .
    • The presence of TIF2 was shown to modulate the effects of mutations in AR that can lead to prostate cancer, suggesting its potential as a therapeutic target .
  • Transcriptional Profiling :
    • In experiments assessing the transcriptional profiles elicited by various chemicals, TIF2 was identified as a significant modulator of gene expression changes across multiple cell lines (e.g., MCF7, HepG2). This indicates its broad relevance in toxicology and pharmacology .

Data Table: Biological Activity of TIF2 (740-753)

Study Cell Type Effect on Gene Expression Mechanism
Prostate Cancer CellsEnhanced AR activityStabilizes AR-coactivator interactions
Zebrafish EmbryosInvolved in hematopoiesisRegulates gene expression during development
MCF7, HepG2Modulated transcriptional profilesInfluences gene expression across multiple pathways

常见问题

Basic Research Questions

Q. What experimental methods are recommended for characterizing the structural stability of TIF2 (740-753)?

Methodological Answer: Circular dichroism (CD) spectroscopy is used to analyze secondary structure (e.g., α-helix or β-sheet content), while mass spectrometry confirms the peptide’s molecular weight (1705.932 Da) and purity. Solubility and stability under varying pH/temperature conditions should be assessed via dynamic light scattering (DLS) .

Q. How does TIF2 (740-753) mediate its role as a transcriptional coactivator?

Methodological Answer: The peptide facilitates interactions between TIF-2 and nuclear receptors (e.g., steroid receptors) through its LXXLL motif. Techniques like co-immunoprecipitation (Co-IP) validate protein-protein interactions, while luciferase reporter assays quantify transcriptional activation in cell models .

Q. What are the critical residues in TIF2 (740-753) for binding partner recognition?

Methodological Answer: Alanine scanning mutagenesis identifies essential residues. Competitive binding assays using fluorescently labeled peptides and surface plasmon resonance (SPR) measure affinity changes. Structural insights can be further validated via nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How can conflicting data on TIF2 (740-753)’s binding kinetics across studies be resolved?

Methodological Answer: Standardize experimental conditions (e.g., buffer ionic strength, temperature) and use orthogonal methods like isothermal titration calorimetry (ITC) and SPR. Meta-analyses should account for variables such as cell type and post-translational modifications. Statistical heterogeneity tests (e.g., I² index) quantify data variability .

Q. What experimental design is optimal for mapping TIF2 (740-753)’s genome-wide binding sites?

Methodological Answer: Chromatin immunoprecipitation followed by sequencing (ChIP-seq) with antibodies targeting the peptide’s epitope. Validate peaks using electrophoretic mobility shift assays (EMSA). Integrate RNA-seq data to link binding events to transcriptional outcomes. Tools like HOMER or MEME Suite identify enriched motifs .

Q. How can researchers distinguish TIF2 (740-753)’s specific functions from broader TIF-2 protein activities?

Methodological Answer: Use CRISPR/Cas9 to generate TIF-2 knockout cell lines, then reintroduce TIF2 (740-753) mutants via transfection. Phenotypic rescue assays (e.g., proliferation, differentiation) combined with RNA interference (siRNA) targeting adjacent domains isolate region-specific effects .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of TIF2 (740-753) in transcriptional assays?

Methodological Answer: Dose-response curves fitted to sigmoidal models (e.g., Hill equation) calculate EC₅₀ values. Multivariate regression controls for confounding factors (e.g., cell density). For high-throughput screens, apply false discovery rate (FDR) corrections to minimize type I errors .

属性

分子式

C75H124N20O25

分子量

1705.9 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid

InChI

InChI=1S/C75H124N20O25/c1-36(2)27-47(87-61(106)40(9)83-66(111)52(32-56(79)97)92-65(110)46(22-23-57(98)99)84-62(107)43(78)15-10-12-24-76)68(113)88-48(28-37(3)4)67(112)86-45(17-14-26-82-75(80)81)64(109)91-51(31-41-18-20-42(96)21-19-41)71(116)90-49(29-38(5)6)69(114)89-50(30-39(7)8)70(115)94-53(33-58(100)101)72(117)85-44(16-11-13-25-77)63(108)93-54(34-59(102)103)73(118)95-55(74(119)120)35-60(104)105/h18-21,36-40,43-55,96H,10-17,22-35,76-78H2,1-9H3,(H2,79,97)(H,83,111)(H,84,107)(H,85,117)(H,86,112)(H,87,106)(H,88,113)(H,89,114)(H,90,116)(H,91,109)(H,92,110)(H,93,108)(H,94,115)(H,95,118)(H,98,99)(H,100,101)(H,102,103)(H,104,105)(H,119,120)(H4,80,81,82)/t40-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1

InChI 键

FNFUSBMZPWJOIV-BCWLCSANSA-N

手性 SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N

规范 SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。